

Technical Guide: N,N-Dimethyl-3-(4-piperidinyl)propylamine

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Compound of Interest

Compound Name: *Dimethyl[3-(piperidin-4-yl)propyl]amine*

CAS No.: 42270-35-9

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Structural Characterization, Synthesis, and Pharmacological Utility

Executive Summary

N,N-Dimethyl-3-(4-piperidinyl)propylamine (often abbreviated as 3-DMPP or referred to by its scaffold class 4-substituted piperidine) is a privileged structural motif in drug discovery. It serves as a flexible, diprotic pharmacophore used primarily to target G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3/H4 receptors—and Sigma receptors. Its structural significance lies in its ability to mimic the ethylamine side chain of neurotransmitters (like histamine and serotonin) while providing a rigidified piperidine core that enhances metabolic stability and receptor selectivity.

Part 1: Chemical Identity & Structural Logic[1]

The molecule consists of a secondary amine (piperidine ring) and a tertiary amine (dimethylamino tail) connected by a flexible propyl linker. This "dual-amine" structure allows for

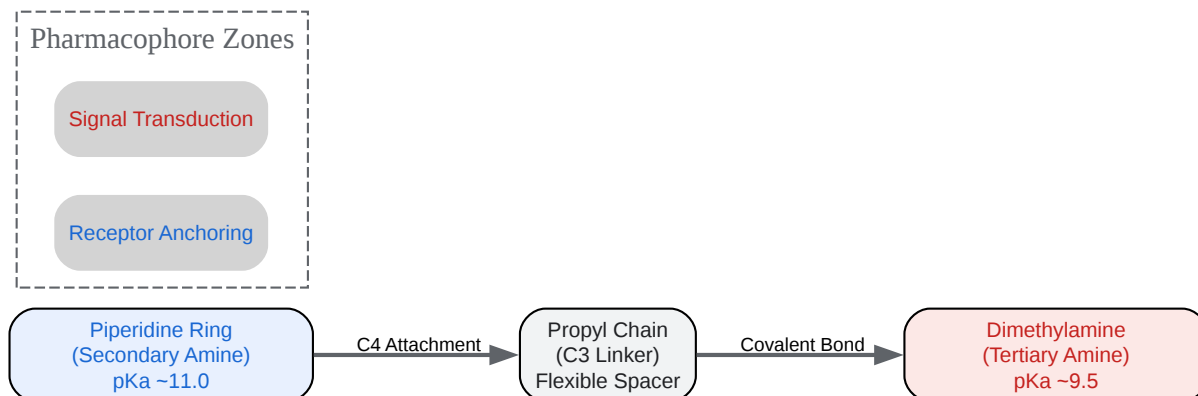
complex binding interactions, typically involving ionic bonding with aspartate residues in receptor binding pockets.

Physicochemical Profile[1][2][3][4][5][6]

Property	Specification	Mechanistic Implication
IUPAC Name	N,N-Dimethyl-3-(piperidin-4-yl)propan-1-amine	Official nomenclature for regulatory filing.
Molecular Formula	C ₁₀ H ₂₂ N ₂	-
Molecular Weight	170.30 g/mol	Low MW facilitates Blood-Brain Barrier (BBB) penetration (fragment-based design).
pKa (Calc.)	N1 (Piperidine): ~11.0 N2 (Dimethyl): ~9.5	Diprotic base. At physiological pH (7.4), both nitrogens are protonated (dicationic), critical for receptor affinity.
LogP	-0.8 - 1.2	Moderate lipophilicity ensures solubility while maintaining membrane permeability.
Topological Polar Surface Area	24.06 Å ²	Ideal for CNS-active agents (Threshold < 90 Å ²).

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the distinct pKa zones of the molecule.



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Figure 1: Structural segmentation of N,N-Dimethyl-3-(4-piperidiny)propylamine highlighting the pKa differential between the ring nitrogen and the tail nitrogen.[6][7]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of N,N-Dimethyl-3-(4-piperidiny)propylamine presents a challenge in regioselectivity. The most robust industrial route avoids direct alkylation of piperidine (which favors N-alkylation) and instead utilizes a Pyridine Reduction Strategy. This ensures the propyl chain is exclusively attached at the C4 position.

Validated Synthetic Route: The Pyridine-Propanol Pathway

Precursor: 3-(4-Pyridinyl)-1-propanol (CAS: 2625-37-8).

Step 1: Mesylation of the Alcohol

- Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
- Mechanism: Conversion of the hydroxyl group into a good leaving group (mesylate).
- Protocol:
 - Dissolve 3-(4-pyridinyl)-1-propanol (1.0 eq) in anhydrous DCM at 0°C.

- Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
- Stir for 2 hours. Quench with NaHCO₃. Isolate the mesylate intermediate.

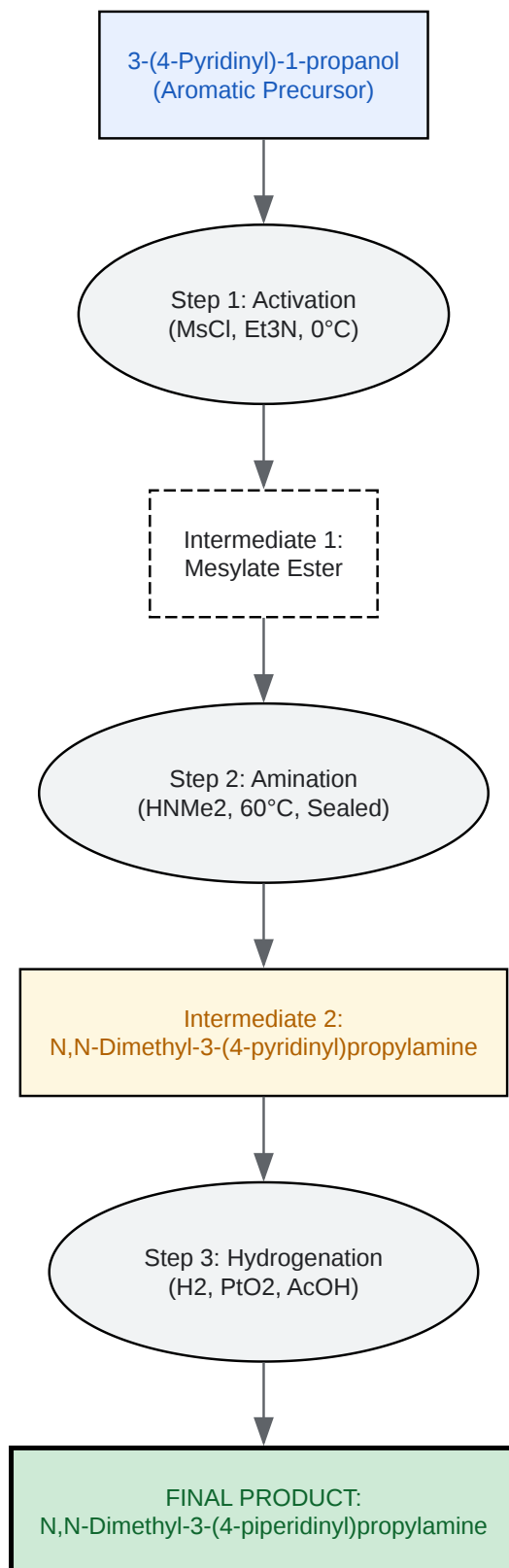
Step 2: Nucleophilic Substitution (Amination)

- Reagents: Dimethylamine (2.0M in THF or aqueous 40%), K₂CO₃.
- Mechanism: S_N2 displacement of the mesylate by dimethylamine.
- Protocol:
 - Dissolve the mesylate in THF/DMF (1:1).
 - Add excess Dimethylamine (5.0 eq) and K₂CO₃ (2.0 eq).
 - Heat to 60°C in a sealed pressure vessel for 12 hours.
 - Evaporate solvent to yield N,N-Dimethyl-3-(4-pyridinyl)propylamine.

Step 3: Catalytic Hydrogenation (Heterocyclic Reduction)

- Reagents: PtO₂ (Adams' Catalyst) or Rh/C, H₂ (50 psi), Acetic Acid.
- Mechanism: Reduction of the aromatic pyridine ring to the saturated piperidine ring.
- Protocol:
 - Dissolve the pyridine intermediate in Glacial Acetic Acid.
 - Add PtO₂ (5 mol%).
 - Hydrogenate in a Parr shaker at 50 psi for 24 hours.
 - Filter catalyst over Celite.
 - Basify filtrate with NaOH (pH > 12) and extract with DCM.
 - Purification: Distillation under reduced pressure or HCl salt formation.

Synthesis Workflow Diagram (DOT)



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Figure 2: Step-by-step synthetic pathway converting the pyridine alcohol precursor to the final piperidine diamine.

Part 3: Pharmacological Applications[1][7][9][10]

This scaffold is not typically a drug in itself but a pharmacophore builder used to optimize binding kinetics in H3 receptors and Sigma receptors.

1. Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine in the CNS.

- Mechanism: Classic H3 antagonists (like Ciproxifan) contain an imidazole ring. However, imidazole can cause CYP450 inhibition.
- Replacement Strategy: The 3-(4-piperidinyl)propylamine moiety replaces the imidazole-alkyl chain. The piperidine nitrogen mimics the basic imidazole nitrogen, forming a salt bridge with Asp114 in the H3 receptor transmembrane domain.
- Advantage: This "non-imidazole" scaffold reduces drug-drug interaction risks while maintaining high affinity ($pK_i > 8.0$).

2. Sigma-1 Receptor Ligands

- Utility: Sigma-1 receptors modulate calcium signaling and cell survival.
- Binding: The N,N-dimethyl amine tail fits into the hydrophobic pocket of the Sigma-1 receptor, while the piperidine ring provides bulk tolerance.

3. Kinase Inhibitors (IRAK4)

Recent literature identifies this scaffold in degraders of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), where the piperidine amine serves as a solvent-exposed solubilizing group or a point of attachment for E3 ligase linkers (PROTACs).

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